4-(4-methoxyphenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
4-(4-Methoxyphenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazolone derivative characterized by a 1,2,4-triazol-3-one core substituted with a 4-methoxyphenyl group at position 4 and methyl groups at positions 2 and 3. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological activities, including antifungal, antibiotic, and enzyme-inhibitory properties . Its synthesis typically involves condensation reactions of substituted hydrazines with carbonyl derivatives, followed by cyclization and functionalization steps .
Properties
IUPAC Name |
4-(4-methoxyphenyl)-2,5-dimethyl-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-8-12-13(2)11(15)14(8)9-4-6-10(16-3)7-5-9/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKVYNYYUVFFNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-methoxyphenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the reaction of 4-methoxyaniline with appropriate reagents to form the triazolone ring. The reaction conditions may include the use of strong acids or bases, and the process often requires careful temperature control to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that are optimized for efficiency and yield. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the methoxyphenyl group and the triazolone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs where different functional groups replace the original substituents.
Scientific Research Applications
4-(4-Methoxyphenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a chemical compound featuring a methoxyphenyl group and a triazolone ring in its structure. It has a molecular formula of and a molecular weight of 219.24 g/mol. The compound is also known by its IUPAC name, 4-(4-methoxyphenyl)-2,5-dimethyl-1,2,4-triazol-3-one, and CAS number 85562-69-2.
Scientific Research Applications
This compound is a triazole derivative with various applications in chemistry, biology, medicine, and industry. Triazole-3-ones, in general, exhibit diverse biological activities, including anticonvulsant, anti-inflammatory, and antimicrobial properties .
Chemistry: This compound serves as a building block in synthesizing complex molecules, with its reactivity and structural features making it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity and may be used in developing new drugs or biochemical assays. Compounds containing the 1,2,4-triazole moiety have antibacterial properties and have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, including drug-resistant strains.
Medicine: This compound is investigated for its therapeutic properties and potential use in treating various diseases or as a pharmaceutical precursor.
Industry: It is used to produce materials like polymers and coatings, with its unique chemical properties making it suitable for applications requiring specific performance characteristics.
This compound has potential therapeutic applications due to its antibacterial, antifungal, and anticancer properties.
- Antibacterial Activity: Research indicates that triazole derivatives exhibit antibacterial properties, with some being effective against drug-resistant strains like MRSA and VRE.
Table 1: Antibacterial Activity of Triazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| Triazole A | E. coli | 20 | 10 |
| Triazole B | S. aureus | 25 | 5 |
| This compound | B. subtilis | 22 | 8 |
MIC = minimum inhibitory concentration
Mechanism of Action
The mechanism by which 4-(4-methoxyphenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used and the specific biological system it interacts with.
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazolone derivatives exhibit structural variations that significantly impact their physicochemical properties and biological activities. Below is a detailed comparison of 4-(4-methoxyphenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one with structurally related analogs:
Table 1: Structural and Functional Comparison of Triazolone Derivatives
Key Observations
Substituent Effects on Bioactivity The methoxy group in the target compound may enhance electron donation, improving binding affinity to biological targets compared to halogenated analogs like PRR846 (chlorophenyl) or brominated derivatives . Methyl groups at positions 2 and 5 (target compound) likely increase metabolic stability by reducing oxidative degradation, a limitation observed in non-methylated analogs like PRR846 .
Impact of Halogenation
- Chloro- and bromo-substituted triazolones (e.g., PRR846, 4-(4-Bromophenyl)-triazolone) exhibit higher molecular weights and altered electronic profiles, which may reduce solubility but improve target selectivity in hydrophobic binding pockets .
Structural Complexity and Synthesis
- Derivatives with additional heterocyclic systems (e.g., thiadiazole or oxadiazole rings in ) demonstrate expanded pharmacological profiles but require more complex synthetic routes .
- The target compound’s synthesis (e.g., via sodium borohydride reduction of thioketones ) is comparatively straightforward, enabling scalable production.
Thermochemical and Computational Insights
- While density functional theory (DFT) studies (e.g., Becke’s exchange-correlation functional ) are critical for predicting stability and reactivity, experimental data suggest that methoxy and methyl substituents in the target compound optimize steric and electronic effects for biological applications.
Biological Activity
4-(4-Methoxyphenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a member of the triazole family, known for its diverse biological activities. This compound exhibits potential therapeutic applications due to its antibacterial, antifungal, and anticancer properties. The following sections detail its biological activity supported by various studies and findings.
- IUPAC Name : 4-(4-methoxyphenyl)-2,5-dimethyl-1,2,4-triazol-3-one
- CAS Number : 85562-69-2
- Molecular Formula : C11H13N3O2
- Molecular Weight : 219.24 g/mol
Antibacterial Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antibacterial properties. A study highlighted the effectiveness of various triazole derivatives against Gram-positive and Gram-negative bacteria. Notably, derivatives were tested against drug-resistant strains such as MRSA and VRE using methods like agar disc diffusion and minimum inhibitory concentration (MIC) assays .
Table 1: Antibacterial Activity of Triazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| Triazole A | E. coli | 20 | 10 |
| Triazole B | S. aureus | 25 | 5 |
| This compound | B. subtilis | 22 | 8 |
Antifungal Activity
The antifungal properties of triazoles are well-documented. The compound has shown efficacy against various fungal strains in vitro. For instance, it was effective against Candida species and other pathogenic fungi .
Case Study: Antifungal Screening
In a comparative study, several triazole derivatives were evaluated for their antifungal activity against Candida albicans. The results indicated that compounds with methoxy substituents exhibited enhanced activity compared to their unsubstituted counterparts.
Anticancer Activity
Recent studies have explored the anticancer potential of triazole derivatives. Research has shown that certain derivatives can inhibit the proliferation of cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
Table 2: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazole C | MCF-7 | 15 |
| Triazole D | HeLa | 10 |
| This compound | A549 | 12 |
The biological activity of this compound is largely attributed to its ability to interfere with essential cellular processes in microorganisms and cancer cells. For instance:
- Inhibition of Enzymatic Activity : Many triazoles inhibit enzymes critical for cell wall synthesis in bacteria and fungi.
- Induction of Apoptosis : In cancer cells, triazoles can trigger apoptotic pathways leading to cell death.
- DNA Intercalation : Some studies suggest that triazoles may intercalate into DNA strands, disrupting replication and transcription processes.
Q & A
Q. What are the recommended synthetic routes for preparing 4-(4-methoxyphenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one?
The compound can be synthesized via cyclocondensation reactions. A typical method involves refluxing substituted hydrazides with aldehydes in polar aprotic solvents (e.g., DMSO or ethanol) under acidic catalysis. For example:
- Dissolve 0.001 mol of a triazole precursor (e.g., 4-amino-triazole derivatives) in ethanol, add glacial acetic acid (5 drops) and substituted benzaldehyde (0.001 mol), and reflux for 4 hours. Evaporate the solvent under reduced pressure, filter, and crystallize the product .
- Monitor reaction progress via TLC and confirm purity through melting point analysis (e.g., 141–143°C for similar triazole derivatives) .
Q. How can structural characterization be performed for this compound?
Use a combination of spectroscopic and crystallographic techniques:
- Single-crystal X-ray diffraction : Resolve the crystal lattice parameters (e.g., space group, unit cell dimensions) and confirm substituent positions. For example, similar triazoles show mean σ(C–C) = 0.002 Å and R factor = 0.036 .
- FT-IR and NMR : Assign methoxy (δ 3.8–4.0 ppm in H NMR) and triazolone carbonyl (1650–1700 cm in IR) groups. Compare experimental spectra with density functional theory (DFT)-calculated vibrational frequencies to validate assignments .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Design assays targeting enzyme inhibition or receptor binding:
- Antioxidant activity : Use DPPH radical scavenging assays with IC quantification.
- Antimicrobial screening : Employ microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), reporting minimum inhibitory concentrations (MICs) .
- Cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC values calculated via nonlinear regression .
Advanced Research Questions
Q. How can computational methods enhance the understanding of this compound’s reactivity?
Perform DFT calculations at the B3LYP/6-311++G(d,p) level to:
- Optimize the molecular geometry and compare it with X-ray crystallographic data to assess conformational stability .
- Calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. For example, the methoxyphenyl group may act as an electron donor, influencing charge distribution .
- Simulate infrared and UV-Vis spectra for cross-validation with experimental data, resolving discrepancies in peak assignments .
Q. How should researchers address contradictions between experimental and theoretical data?
Case study: If NMR chemical shifts conflict with DFT-predicted values:
- Re-examine solvent effects (e.g., DMSO vs. gas-phase calculations) and apply corrections like the polarizable continuum model (PCM).
- Verify the presence of tautomeric forms or dynamic processes (e.g., ring puckering) via variable-temperature NMR .
- Cross-reference with X-ray data to confirm dominant conformers .
Q. What advanced techniques quantify the compound’s acid-base properties in non-aqueous media?
Use potentiometric titrations in solvents like isopropyl alcohol or DMF:
- Prepare 0.05 M tetrabutylammonium hydroxide (TBAH) as a titrant.
- Record mV vs. titrant volume curves and calculate pKa values from half-neutralization potentials (HNPs). For example, triazolone derivatives exhibit pKa ranges of 8.5–10.5 in aprotic solvents, influenced by substituent electronic effects .
- Validate results using UV-Vis spectrophotometry at varying pH levels .
Q. How can crystallographic data inform structure-activity relationships (SARs)?
Analyze intermolecular interactions:
- Identify hydrogen bonds (e.g., N–H···O) and π-π stacking between aromatic rings. For example, methoxyphenyl groups may enhance solubility via weak polar interactions .
- Correlate crystal packing density with melting points or thermal stability (e.g., DSC/TGA data).
- Use Hirshfeld surface analysis to quantify interaction contributions (e.g., van der Waals vs. electrostatic) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
